Dipivefrina

Descripción general

Descripción

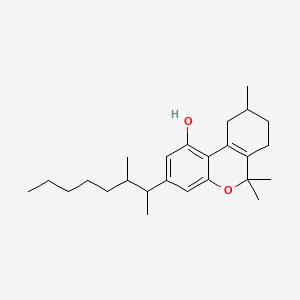

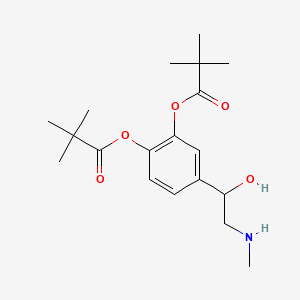

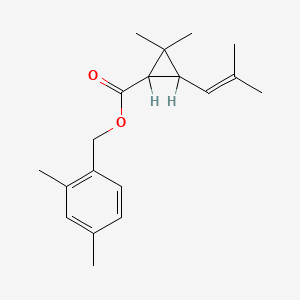

Dipivefrina es un profármaco de la epinefrina, utilizado principalmente en soluciones oftálmicas para reducir la presión intraocular en el glaucoma crónico de ángulo abierto . Se forma por la diesterificación de la epinefrina y el ácido pivalico, lo que mejora su carácter lipofílico y su penetración en la cámara anterior del ojo .

Aplicaciones Científicas De Investigación

La dipivefrina se utiliza ampliamente en el tratamiento del glaucoma crónico de ángulo abierto debido a su capacidad para reducir la presión intraocular . También se ha estudiado su posible uso en la administración sistémica de epinefrina a través de novedosos sistemas de administración de fármacos, como películas sublinguales . Además, la this compound se ha investigado por su estabilidad y mejora de la solubilidad cuando se combina con ciclodextrinas .

Mecanismo De Acción

La dipivefrina es un profármaco con poca o ninguna actividad farmacológica hasta que se hidroliza a epinefrina dentro del ojo humano . La epinefrina liberada estimula los receptores adrenérgicos α1 y α2, lo que lleva a una disminución de la producción de humor acuoso y una mejora de la facilidad de salida . Esta acción dual ayuda a reducir eficazmente la presión intraocular .

Análisis Bioquímico

Biochemical Properties

Dipivefrin plays a crucial role in biochemical reactions by acting as a prodrug that is hydrolyzed into epinephrine inside the human eye . The enzymes involved in this conversion are esterase enzymes, which facilitate the hydrolysis of Dipivefrin into its active form . Once converted, the liberated epinephrine interacts with α1, α2, and β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility . These interactions are essential for its therapeutic effects in reducing intraocular pressure.

Cellular Effects

Dipivefrin exerts significant effects on various types of cells and cellular processes. Upon hydrolysis to epinephrine, it influences cell function by stimulating adrenergic receptors . This stimulation leads to a reduction in aqueous humor production and an increase in its outflow, thereby lowering intraocular pressure . Additionally, Dipivefrin affects cell signaling pathways by activating adrenergic receptors, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dipivefrin involves its conversion to epinephrine, which then binds to adrenergic receptors . This binding interaction stimulates α1, α2, and β2-adrenergic receptors, leading to a cascade of biochemical events that result in decreased aqueous humor production and increased outflow . The activation of these receptors also influences gene expression and enzyme activity, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dipivefrin change over time due to its stability and degradation. Dipivefrin is stable when stored properly, but it undergoes hydrolysis to epinephrine upon administration . Long-term studies have shown that Dipivefrin maintains its efficacy in reducing intraocular pressure over extended periods . Its stability can be affected by factors such as temperature and pH, which may influence its degradation rate .

Dosage Effects in Animal Models

The effects of Dipivefrin vary with different dosages in animal models. Studies have shown that higher doses of Dipivefrin result in a more significant reduction in intraocular pressure . At very high doses, adverse effects such as tachycardia, hypertension, and arrhythmias may occur due to the systemic absorption of epinephrine . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse reactions.

Metabolic Pathways

Dipivefrin is involved in metabolic pathways that convert it to epinephrine through enzyme hydrolysis . The primary enzyme responsible for this conversion is esterase . Once converted, epinephrine participates in adrenergic signaling pathways by binding to adrenergic receptors . This interaction influences metabolic flux and metabolite levels, contributing to its therapeutic effects in reducing intraocular pressure .

Transport and Distribution

Dipivefrin is transported and distributed within cells and tissues primarily through its conversion to epinephrine . The lipophilic nature of Dipivefrin allows it to penetrate the cornea and reach the anterior chamber of the eye . Once hydrolyzed to epinephrine, it interacts with adrenergic receptors on the ciliary body and trabecular meshwork, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of Dipivefrin is primarily within the anterior chamber of the eye, where it is hydrolyzed to epinephrine . This localization is crucial for its activity, as it allows direct interaction with adrenergic receptors on the ciliary body and trabecular meshwork . The hydrolysis of Dipivefrin to epinephrine is facilitated by esterase enzymes present in the ocular tissues .

Métodos De Preparación

La dipivefrina se sintetiza mediante la esterificación de la epinefrina con ácido pivalico. La reacción implica el uso de cloruro de pivaloilo en presencia de una base como la piridina . La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala, asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

La dipivefrina se hidroliza para liberar epinefrina, que es su forma activa . La hidrólisis está facilitada por las enzimas esterasas en el ojo. La reacción principal es la escisión de los enlaces éster, lo que resulta en la formación de epinefrina y ácido pivalico . Los reactivos comunes utilizados en estas reacciones incluyen agua y enzimas esterasas en condiciones fisiológicas .

Comparación Con Compuestos Similares

La dipivefrina es única debido a su naturaleza de profármaco, que permite una mejor penetración y efectos secundarios reducidos en comparación con la administración directa de epinefrina . Compuestos similares incluyen:

- Epinefrina: Utilizada directamente pero tiene más efectos secundarios y menos penetración .

- Fenilefrina: Otro agonista adrenérgico utilizado en oftalmología pero con diferente selectividad del receptor .

- Brimonidina: Un agonista adrenérgico α2 utilizado para indicaciones similares, pero con un mecanismo de acción diferente .

La this compound destaca por su lipofilicidad mejorada y sus efectos secundarios sistémicos reducidos .

Propiedades

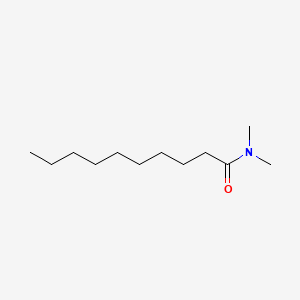

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUJLLGVOUDECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048544 | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as HCl salt, 5.82e-02 g/L | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dipivefrin is a prodrug with little or no pharmacologically activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine, an adrenergic agonist, appears to exert its action by stimulating α -and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility. The dipivefrin prodrug delivery system is a more efficient way of delivering the therapeutic effects of epinephrine, with fewer side effects than are associated with conventional epinephrine therapy. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52365-63-6 | |

| Record name | Dipivefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52365-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivefrin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPIVEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1PVL543G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146-147 | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dipivefrin is a prodrug that is converted into epinephrine within ocular tissues [, ]. This conversion is primarily facilitated by enzymatic hydrolysis, particularly by cholinesterase enzymes [, , ]. Epinephrine, as an adrenergic agonist, then acts on receptors in the eye, primarily enhancing the outflow of aqueous humor and decreasing its production through vasoconstriction, ultimately leading to a reduction in intraocular pressure (IOP) [, , ].

A: Cholinesterase enzymes, particularly those found in the cornea, play a crucial role in hydrolyzing dipivefrin into its active form, epinephrine [, , ]. While other esterases contribute, studies suggest that cholinesterase exhibits a higher affinity for dipivefrin [].

A: While early studies in rabbits suggested a potential antagonism between echothiophate iodide (a cholinesterase inhibitor) and dipivefrin, later research in humans demonstrated that dipivefrin remains effective even when co-administered with echothiophate [, ].

A: Dipivefrin, when administered at a concentration approximately ten times lower than epinephrine, achieves similar reductions in IOP [, ]. This suggests comparable efficacy in terms of IOP reduction despite the prodrug nature of dipivefrin.

ANone: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of dipivefrin hydrochloride. To obtain this information, it is recommended to consult resources like PubChem or DrugBank.

A: While the research excerpts do not provide detailed spectroscopic data, one study mentions that the maximum absorbance wavelength (λmax) of dipivefrin hydrochloride was found to be 254 nm [].

A: Dipivefrin, with its two pivalic acid groups attached to epinephrine, exhibits increased lipophilicity compared to epinephrine []. This enhanced lipophilicity facilitates better corneal penetration, allowing for greater drug delivery to the anterior chamber of the eye [].

A: Research has explored incorporating dipivefrin hydrochloride into niosomal gel formulations to achieve controlled ocular delivery []. This approach aims to enhance drug stability and prolong its release, potentially improving therapeutic outcomes.

A: After topical application, dipivefrin undergoes hydrolysis in the cornea, primarily by esterases, to release epinephrine []. The cornea acts as the primary site for this conversion, although some dipivefrin may be absorbed systemically without being hydrolyzed [].

A: Studies have shown that systemic absorption of both epinephrine and dipivefrin, after topical ocular application, ranges from 55% to 65% of the administered dose []. This suggests that a considerable amount of topically applied dipivefrin reaches the systemic circulation.

A: The metabolism of dipivefrin shows some differences depending on the route of administration. While the metabolites of topically applied epinephrine and dipivefrin are similar, there are variations in tissue distribution compared to intravenous administration [, ].

A: Clinical studies have consistently demonstrated the efficacy of dipivefrin in reducing IOP in patients with open-angle glaucoma or ocular hypertension [, , , , , ].

A: Yes, several studies have compared the efficacy and safety of dipivefrin with other commonly used antiglaucoma drugs like timolol, levobunolol, and epinephrine [, , ]. These studies provide valuable insights into the relative efficacy and tolerability of dipivefrin.

A: While generally considered safe, prolonged use of dipivefrin has been associated with rare cases of corneal vascularization, cicatricial entropion (inward turning of the eyelid), and xerosis (dry eye) [, , ].

A: While dipivefrin is a prodrug of epinephrine, research suggests that it might carry a lower risk of inducing cystoid macular edema, a sight-threatening condition, compared to epinephrine [].

A: Various analytical methods have been employed to study dipivefrin, including high-performance liquid chromatography (HPLC) for determining its concentration in formulations and biological samples, and capillary electrophoresis for separating its enantiomers [, , , ].

A: Studies investigating dipivefrin hydrochloride ophthalmic gel-forming solutions have shown that the amount of polymer used in the formulation can significantly influence the drug's release profile and permeability [].

A: The research highlights several alternative antiglaucoma medications, including timolol, betaxolol, levobunolol, latanoprost, pilocarpine, and brimonidine [, , , ]. The choice of treatment depends on factors like individual patient response, tolerability, and the severity of glaucoma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)